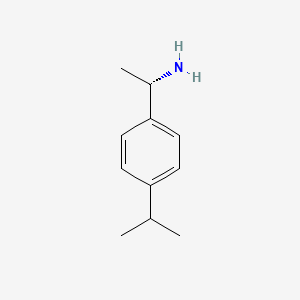

(S)-1-(4-Isopropylphenyl)ethanamine

Übersicht

Beschreibung

(S)-1-(4-Isopropylphenyl)ethanamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.264. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Bromophenazine is a compound that belongs to the phenazine family, which is known for its diverse biological activities. This article reviews the biological activity of 1-bromophenazine, focusing on its antibacterial properties, particularly against Staphylococcus aureus, and its potential applications in cancer treatment.

Chemical Structure

1-Bromophenazine has the following chemical structure:

Antibacterial Activity

1-Bromophenazine exhibits significant antibacterial activity, especially against Staphylococcus aureus (S. aureus). Studies indicate that it can inhibit both planktonic growth and biofilm formation of this pathogen.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) values for various derivatives of bromophenazine against S. aureus have been reported as follows:

| Compound | MIC (µM) |

|---|---|

| 1-Bromophenazine | 0.78-1.56 |

| Bromophenazine Derivative 2 | 1.4 |

| Bromophenazine Derivative 8 | 2.6 |

| Bromophenazine Derivative 9 | 2.9 |

These values indicate that bromophenazine derivatives are effective at low concentrations, making them potential candidates for treating infections caused by antibiotic-resistant strains of S. aureus, including methicillin-resistant S. aureus (MRSA) .

Biofilm Inhibition

Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them difficult to eradicate. The ability of 1-bromophenazine to inhibit biofilm formation is crucial in combating persistent infections.

- Biofilm Dispersion : Several studies have demonstrated that bromophenazine derivatives can disperse established biofilms of S. aureus. The effective concentration for dispersal (EC50) ranged from 1.4 µM to greater than 100 µM, indicating strong biofilm disruption capabilities .

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that phenazine derivatives, including 1-bromophenazine, may possess anticancer activity.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of bromophenazine derivatives in clinical settings:

- Study on Antimicrobial Resistance : A study evaluated the efficacy of bromophenazines against clinical isolates of MRSA and found significant inhibitory effects, suggesting their potential use in treating resistant infections .

- Biofilm Formation Studies : In laboratory conditions, bromophenazines were shown to reduce biofilm mass significantly compared to control groups, reinforcing their role as effective agents against biofilm-associated infections .

Wissenschaftliche Forschungsanwendungen

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is a chiral amine compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its role as a chiral building block and its specific stereochemistry make it valuable in synthesizing complex organic molecules and pharmaceuticals.

Scientific Research Applications

This compound hydrochloride is a versatile compound with applications spanning across multiple scientific disciplines:

- Chemistry: Utilized as a chiral building block in synthesizing complex organic molecules.

- Biology: Employed in studying enzyme-substrate interactions and as a ligand in receptor binding studies.

- Medicine: Functions as an intermediate in synthesizing pharmaceuticals, especially those targeting neurological pathways.

- Industry: Used in the production of fine chemicals and as a precursor in manufacturing agrochemicals.

Potential Mechanisms

This compound hydrochloride interacts with specific molecular targets such as enzymes or receptors, influencing their activity due to its chiral nature. This interaction can modulate biochemical pathways, leading to various physiological effects.

- Receptor Modulation : The compound may interact with muscarinic acetylcholine receptors, influencing pathways related to cell proliferation and apoptosis resistance.

- Anticancer Activity : Some derivatives in this class have demonstrated cytotoxic effects on tumor cells, suggesting that this compound could exhibit similar properties.

Several studies have investigated the biological activity of related compounds, providing key findings relevant to This compound hydrochloride :

| Study | Findings |

|---|---|

| Cytotoxicity Assays | Compounds structurally similar to This compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential anticancer properties. |

| Receptor Interaction Studies | The compound showed affinity for several neurotransmitter receptors, suggesting a role in modulating neurochemical pathways. |

Case Study 1: Anticancer Properties

A study conducted on cyclopropane derivatives highlighted the significance of structural modifications in enhancing biological activity. Enantiomerically pure forms exhibited distinct activities against vascular tumors, emphasizing the role of stereochemistry in pharmacodynamics.

Case Study 2: Neurotransmitter Modulation

Eigenschaften

IUPAC Name |

(1S)-1-(4-propan-2-ylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAQMLODFYUKOM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987814 | |

| Record name | 1-[4-(Propan-2-yl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68285-22-3 | |

| Record name | 1-[4-(Propan-2-yl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.